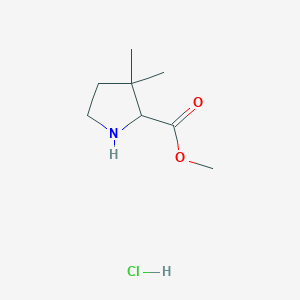![molecular formula C9H9F4N B2467590 1-[2-Fluor-4-(trifluormethyl)phenyl]ethan-1-amin CAS No. 1098068-03-1](/img/structure/B2467590.png)
1-[2-Fluor-4-(trifluormethyl)phenyl]ethan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of amine and phenyl groups, with a trifluoromethyl group and a fluorine atom attached to the phenyl ring . It is also known as (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with a trifluoromethyl group and a fluorine atom attached. It also has an ethan-1-amine group attached to the phenyl ring . The exact position of these groups on the phenyl ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
This compound is a hydrochloride salt, which suggests it is likely soluble in water . It is available in both powder and liquid forms . The molecular weight is approximately 207.17 g/mol .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplung ist eine leistungsstarke, durch Übergangsmetalle katalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Vereinigung von chemisch unterschiedlichen Fragmenten unter milden Bedingungen. Der Erfolg der SM-Kupplung liegt in ihrer Toleranz gegenüber funktionellen Gruppen und ihrer umweltfreundlichen Natur. Insbesondere die in der SM-Kupplung verwendeten Organoboran-Reagenzien spielen eine entscheidende Rolle. Diese Reagenzien gehen schnell eine Transmetallierung mit Palladium(II)-Komplexen ein, was die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen erleichtert .
Arzneimittelentwicklung
Die Trifluormethylgruppe in 1-[2-Fluor-4-(trifluormethyl)phenyl]ethan-1-amin findet sich in verschiedenen vielversprechenden Medikamenten wieder. Dazu gehören Antidepressiva, Antipsychotika, Antihistaminika, Antimykotika, Antikrebsmittel, Antioxidantien und entzündungshemmende Medikamente . Ihre einzigartigen Eigenschaften tragen zur Wirksamkeit und Sicherheit dieser Pharmazeutika bei.
Organofluorchemie
Die Einarbeitung von Fluor in organische Moleküle führt zu einem faszinierenden Verhalten. Organofluorverbindungen finden Anwendung in der Medizin, Elektronik, Agrochemie und Katalyse. Die Trifluormethylgruppe ist ein wichtiger Akteur in diesem Bereich und beeinflusst Reaktivität und Eigenschaften .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKFZDHIZYROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1098068-03-1 |
Source


|
| Record name | 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2467508.png)



![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)
![5-(4-bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2467514.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)



![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)


![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)